Cas no 946324-67-0 (N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small-molecule compound featuring a pyrimidine core linked to a piperazine-carboxamide scaffold. Its structural design incorporates methoxy and ethoxy substituents, which may enhance solubility and bioavailability. The compound's piperazine moiety contributes to its potential as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) or receptor-modulated pathways. Its well-defined heterocyclic architecture offers opportunities for further derivatization, making it valuable for research in drug discovery and pharmacological studies. The presence of both electron-donating and sterically accessible groups suggests utility in optimizing binding affinity and metabolic stability in lead optimization efforts.
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide structure
946324-67-0 structure
Product name:N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS No:946324-67-0
MF:C19H25N5O3
MW:371.433503866196
CID:6243603
PubChem ID:42473521

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
    • 946324-67-0
    • F2442-0391
    • AKOS024648367
    • Inchi: 1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
    • InChI Key: AHJRRZHLGGWOAG-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1OCC)N1CCN(C2C=C(N=C(C)N=2)OC)CC1

Computed Properties

  • Exact Mass: 371.19573968g/mol
  • Monoisotopic Mass: 371.19573968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 79.8Ų

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2442-0391-15mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2442-0391-2mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2442-0391-10μmol
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2442-0391-4mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2442-0391-10mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2442-0391-5μmol
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2442-0391-75mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2442-0391-20μmol
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2442-0391-3mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2442-0391-1mg
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
946324-67-0 90%+
1mg
$81.0 2023-05-16

Additional information on N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Introduction to N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 946324-67-0)

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 946324-67-0, represents a promising candidate for further exploration due to its unique structural and functional properties. The molecular structure of this compound incorporates several key functional groups, including an ethoxyphenyl moiety and a piperazine ring, which are known to contribute to its potential biological activity.

The ethoxyphenyl group, a derivative of phenol with an ethoxy substituent, is often associated with various pharmacological properties. Its presence in the molecular framework of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suggests that the compound may exhibit interactions with biological targets that could be exploited for therapeutic purposes. Additionally, the piperazine ring is a common pharmacophore in many drugs, known for its ability to modulate neurotransmitter systems and other biological pathways.

The compound's structure also features a pyrimidine derivative, specifically 6-methoxy-2-methylpyrimidin-4-yl, which is a critical component that may contribute to its pharmacological activity. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role in various biological processes and their potential as drug candidates. The methoxy and methyl substituents on the pyrimidine ring further enhance the compound's complexity and may influence its interactions with biological targets.

Recent research in the field of pharmaceutical chemistry has highlighted the importance of multi-target directed drugs, which aim to interact with multiple biological targets simultaneously. N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide fits well into this category, as its structural features suggest potential interactions with several key biological pathways. This makes it an attractive candidate for further investigation in the development of novel therapeutic agents.

In vitro studies have begun to explore the potential pharmacological properties of this compound. Initial experiments have shown that it may exhibit inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. These findings are particularly promising for the development of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial.

The synthesis of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the pyrimidine derivative, followed by its coupling with the piperazine moiety. The final step involves introducing the ethoxyphenyl group, which requires careful handling to ensure high yield and purity.

The compound's solubility and stability are also important factors to consider in its development as a potential drug candidate. Studies have shown that N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits good solubility in common organic solvents, which facilitates its use in various laboratory and pharmaceutical applications. Additionally, its stability under different storage conditions has been evaluated to ensure its suitability for long-term use in research and development.

As research continues, further insights into the pharmacological properties of N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide are expected to emerge. These studies will not only provide a deeper understanding of its mechanism of action but also guide its optimization for therapeutic use. The compound's unique structural features make it a valuable asset in the quest for novel pharmaceuticals that can address unmet medical needs.

The potential applications of this compound extend beyond traditional drug development. Its structural motifs may inspire the design of new analogs with enhanced properties, such as improved bioavailability or reduced side effects. The insights gained from studying N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-y)piperazine -1-carboxamide could pave the way for innovative approaches in drug discovery and development.

In conclusion, N-(2-et hoxyphenyl)-4(6-b methox y -2-methylpy rim idin -4-y l)piper az ine -1-car box amide (CAS No.946324 -67 -0) is a fascinating chemical entity with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an intriguing candidate for further exploration. As ongoing studies continue to uncover its pharmacological properties, this compound holds promise for contributing to the development of novel therapeutic agents that can address various health challenges.

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